3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-19-6-5-13-25-22(19)29-18-20-9-14-26(15-10-20)23(27)24(11-16-28-17-12-24)21-7-3-2-4-8-21/h2-8,13,20H,9-12,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTAYRMXRSPETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the oxane and pyridine moieties. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(a) 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine (CAS: 2201653-30-5)
- Structure : Shares the 3-methylpyridine and piperidin-4-ylmethoxy backbone but replaces the 4-phenyloxane-4-carbonyl group with a 1,3,4-thiadiazol-2-yl moiety.
- Molecular Formula : C₁₄H₁₈N₄OS (MW: 290.38).
- Thiadiazoles are associated with antimicrobial and anticancer activities, suggesting divergent pharmacological profiles .
(b) Ethyl 4-((S)-(4-chlorophenyl)(3-(((R)-1-(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidin-2-yl)methoxy)-[4,4'-bipyridin]-2-yl)methoxy)piperidine-1-carboxylate (Compound 41)
- Structure : Features a bipyridine core with piperidine and pyrrolidine substituents, ester linkages, and halogenated aryl groups.
- Key Differences : The bipyridine system and fluorinated benzyl group enhance structural rigidity and electron-withdrawing effects, likely influencing receptor affinity and metabolic stability. Synthesis via "general procedure C" indicates scalable routes for such hybrids .
Simpler Pyridine Derivatives
(a) 2-Chloro-4-iodo-3-methylpyridine
- Structure : A tri-substituted pyridine with chloro, iodo, and methyl groups.
- Molecular Formula : C₆H₅ClIN (MW: 269.47).
- Key Differences : Lacks the piperidine-oxane moiety, resulting in lower molecular complexity. Halogen substituents may confer reactivity in cross-coupling reactions but reduce bioavailability due to increased hydrophobicity .
(b) 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Contains methoxy, ethynyl (trimethylsilyl-protected), and amine groups on pyridine.
- Molecular Formula : C₁₁H₁₈N₂OSi (MW: 234.37).
- Key Differences : The ethynyl group enables click chemistry applications, while the silyl protection strategy contrasts with the target compound’s direct oxane-carbonyl functionalization .
Piperidine-Based Bioactive Compounds
(a) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
(b) 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile
- Structure : A triarylpyridine with ethoxy, methylphenyl, and phenyl groups, plus a nitrile.
- Such derivatives exhibit antiarrhythmic and antifungal activities .
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility : Piperidine-pyridine hybrids are often synthesized via nucleophilic substitutions or cross-coupling reactions, as seen in the preparation of Compound 41 . The target compound’s 4-phenyloxane-4-carbonyl group may require specialized acylating reagents.
- Bioactivity Trends : Piperidine derivatives with aryl-carbonyl groups (e.g., 4-phenyloxane) show enhanced blood-brain barrier penetration, making them candidates for CNS-targeting drugs . Thiadiazole-containing analogs, however, may prioritize peripheral targets due to higher polarity .
- Structural Optimization : The oxane ring’s conformational flexibility could improve binding to proteins with hydrophobic pockets, whereas rigid bipyridine systems (e.g., Compound 41) favor selectivity in enzyme inhibition .
Biological Activity
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine, with the CAS number 2200931-65-1, is a compound that has garnered attention for its potential biological activities. It is characterized by its unique molecular structure, which includes a methoxypyridine moiety and a piperidine ring substituted with a phenyloxane carbonyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C24H30N2O3, with a molecular weight of 394.5 g/mol. Its structure features a pyridine ring substituted at the 2-position with a methoxy group and a piperidine ring at the 1-position.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O3 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 2200931-65-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective effects, potentially through modulation of signaling pathways associated with oxidative stress and inflammation.
Pharmacological Effects
Research indicates that compounds with similar structural motifs have shown promise in various therapeutic areas:
- Neuroprotection : Methoxypyridine derivatives have been studied for their ability to cross the blood-brain barrier (BBB) and reduce amyloid-beta (Aβ) levels associated with Alzheimer's disease. For instance, methoxypyridine analogs demonstrated significant reductions in Aβ42 levels in animal models, suggesting potential applications in neurodegenerative disorders .
- Anti-inflammatory Activity : Compounds featuring piperidine and pyridine structures have been noted for their anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Metabolic Regulation : Some derivatives have been identified as potential modulators of metabolic syndrome, influencing lipid metabolism and glucose homeostasis .
Study on Amyloid-Beta Reduction
A study focused on methoxypyridine-derived compounds demonstrated their efficacy in reducing Aβ42 levels in transgenic mouse models of Alzheimer's disease. The compound exhibited an IC50 value of approximately 60 nM, indicating potent activity against Aβ production . This suggests that similar compounds could play a role in developing therapies for Alzheimer's disease.
Evaluation of Anti-inflammatory Properties
In vitro studies have shown that related compounds can inhibit the expression of inflammatory markers in macrophages, leading to reduced secretion of TNF-alpha and IL-6. This highlights the potential for these compounds to be developed as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
